N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O2S/c22-16-7-6-12(8-17(16)23)25-18(29)9-14-11-31-21-26-19-15(20(30)27(14)21)10-24-28(19)13-4-2-1-3-5-13/h1-8,10,14H,9,11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDNWASWSTYBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and experimental findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.44 g/mol. The compound features a complex structure that incorporates multiple heterocycles which are often associated with biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against human cancer cell lines such as HL-60 (human leukemia), A549 (lung cancer), and MCF7 (breast cancer). A study highlighted that certain derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HL-60 | 0.877 |
| Compound B | A549 | 8.107 |
| N-(3,4-difluorophenyl)-2-(...) | MCF7 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that some compounds activate caspases (caspase 3 and 8), which play critical roles in the apoptotic process. This suggests that N-(3,4-difluorophenyl)-2-(...) may also induce apoptosis through similar pathways .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of compounds related to N-(3,4-difluorophenyl)-2-(...) . Research has documented the antibacterial and antifungal activities of similar heterocyclic compounds:
- Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains. For example, certain pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial properties in vitro .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole-based compounds for their anticancer potential against multiple cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the synthesis and screening of new thiazole derivatives against common pathogens. The findings revealed promising antimicrobial activity with low toxicity to normal cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activity. The tetrahydropyrimidine and thiazole moieties are known to interact with cellular targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing pyrazolo and thiazolo frameworks have demonstrated antimicrobial activities against various pathogens. This specific compound's structure suggests potential efficacy against bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Central Nervous System Effects
The presence of the difluorophenyl group may enhance the lipophilicity of the compound, allowing better penetration through the blood-brain barrier. Preliminary studies suggest that it could exhibit neuroprotective effects and potential applications in treating neurodegenerative disorders like Alzheimer’s disease .
Synthesis of Novel Derivatives
The compound serves as a versatile starting point for synthesizing novel derivatives with modified pharmacological profiles. By altering substituents on the pyrazolo and thiazolo rings, researchers can tailor compounds for specific therapeutic targets .
Insights from SAR
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The modifications on the difluorophenyl and tetrahydropyrimidine portions provide insights into how changes affect potency and selectivity against various biological targets .
Case Studies
Comparison with Similar Compounds
Comparative Data Table
Discussion of Structural and Functional Implications
- Fluorine Substitutions: The 3,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the isopropylphenyl variant .
- Fused Heterocycles : The pyrazolo-thiazolo-pyrimidine core offers a rigid scaffold for target binding, contrasting with the more flexible pyrrolo-pyridazine or imidazo-pyridine systems .
- Bioactivity Potential: While direct data is lacking, structural similarities to kinase inhibitors (e.g., pyrimidine-based scaffolds) suggest plausible therapeutic applications .
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging strategies from structurally analogous pyrazolo-thiazolo-pyrimidine derivatives. Key steps include:
- Cyclocondensation : Reacting 3,4-difluoroaniline with a pyrazolo-thiazolo-pyrimidine precursor under reflux conditions in anhydrous dimethylformamide (DMF) to form the fused heterocyclic core .
- Acylation : Introducing the acetamide group via nucleophilic substitution using α-chloroacetamide derivatives in the presence of triethylamine as a base .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Critical Parameters : Temperature control (±2°C), anhydrous solvents, and catalyst selection (e.g., Pd/C for hydrogenation steps) are essential for reproducibility.
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies proton environments (e.g., downfield shifts at δ 10.2 ppm for the acetamide NH) and confirms substitution patterns on the difluorophenyl group .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1540 cm⁻¹ (C-N pyrimidine) validate the core structure .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₂₁H₁₅F₂N₅O₂S) confirms molecular formula .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinase Inhibition : The pyrazolo-pyrimidine core may act as an ATP-competitive inhibitor in kinases (e.g., JAK2 or EGFR), similar to triazolopyrimidine derivatives .
- Antimicrobial Activity : Thiazolo moieties in related compounds show efficacy against Gram-positive bacteria via membrane disruption .
Initial Screening : Use enzyme-linked immunosorbent assays (ELISA) or microplate Alamar Blue assays for preliminary activity validation .
Advanced: How can computational methods optimize synthesis yield?
Answer:
- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and energy barriers for cyclization steps, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing reaction data (e.g., temperature, solvent polarity) to predict optimal conditions for acylation steps, reducing trial-and-error experimentation .
- In Silico Solubility Prediction : COSMO-RS simulations optimize solvent systems (e.g., DMF vs. THF) to improve intermediate solubility and reaction efficiency .
Advanced: How to resolve discrepancies in reported biological activity across analogs?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) using molecular docking (AutoDock Vina) to quantify binding affinity differences at target sites .
- Standardized Assays : Re-evaluate conflicting data under uniform conditions (e.g., fixed cell lines, identical IC50 protocols) to isolate experimental variables .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects, explaining variability in cytotoxicity reports .
Advanced: What strategies enhance pharmacokinetic properties of the acetamide moiety?
Answer:
- Prodrug Design : Replace the acetamide NH with a tert-butoxycarbonyl (Boc) group to improve oral bioavailability, later cleaved in vivo by esterases .
- Solubility Modification : Introduce polar groups (e.g., -SO3H) via nucleophilic substitution at the thiazolo sulfur, balancing lipophilicity (logP) for blood-brain barrier penetration .
- Metabolic Stability : Use hepatic microsome assays to identify labile sites (e.g., pyrimidine oxidation) and stabilize via fluorination or methyl group addition .
Advanced: How to address low reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time .
- Design of Experiments (DoE) : Apply factorial design (e.g., Taguchi method) to optimize variables (catalyst loading, agitation rate) while minimizing batch-to-batch variation .
- Purification Troubleshooting : Switch from column chromatography to preparative HPLC for higher-purity isolation of the tetracyclic core .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the acetamide group (pH-dependent) and photooxidation of the thiazolo ring are primary risks .
- Storage Conditions : Store lyophilized powder at -20°C under argon, shielded from light. For solutions, use DMSO with 0.1% w/v BHT antioxidant .
- Stability Monitoring : Periodic HPLC-UV (254 nm) checks detect degradation products (e.g., free aniline derivatives) .
Advanced: How to elucidate the mechanism of action using omics approaches?
Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cancer cells identifies dysregulated pathways (e.g., MAPK/ERK) .
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down target proteins .
- Metabolomics : NMR-based metabolomics reveals changes in ATP/ADP ratios, confirming energy metabolism disruption .
Advanced: What analytical methods validate batch-to-batch consistency?
Answer:
- X-ray Crystallography : Resolve crystal structures of multiple batches to confirm identical polymorphic forms .
- DSC/TGA : Differential scanning calorimetry (DSC) detects melting point variations (>2°C indicates impurities), while thermogravimetric analysis (TGA) assesses thermal stability .
- Chiral HPLC : Ensures enantiomeric purity, critical if the compound interacts with stereospecific targets .
- Synthesis & Characterization:
- Computational Optimization:
- Biological Assays:
- Stability & PK/PD:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
